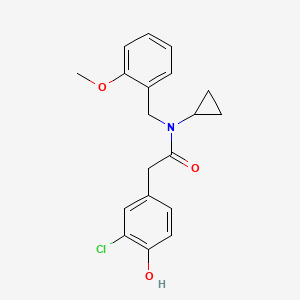
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea, also known as IMBCU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer treatment, drug development, and agriculture.
科学的研究の応用
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. Studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the growth and migration of cancer cells.
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also shown potential in drug development. Studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been studied for its potential applications in agriculture. Studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can inhibit the growth of various plant pathogens, including fungi and bacteria. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to increase the growth and yield of various crops.
作用機序
The mechanism of action of N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea is not fully understood. However, studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can inhibit the activity of various enzymes and signaling pathways. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling.
Biochemical and Physiological Effects:
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can inhibit the growth and migration of cancer cells. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of various enzymes and signaling pathways. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea in lab experiments is its potent anti-tumor activity against various types of cancer cells. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of various enzymes and signaling pathways, making it a promising compound for drug development. However, one of the limitations of using N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea in lab experiments is its complex synthesis process, which can be time-consuming and costly.
将来の方向性
There are several future directions for the research on N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea. One direction is to further investigate its potential applications in cancer treatment. Studies can be conducted to determine the optimal dosage and administration methods of N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea. Another direction is to further investigate its potential applications in drug development. Studies can be conducted to determine the efficacy of N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea in treating Alzheimer's disease and other neurological disorders. Another direction is to further investigate its potential applications in agriculture. Studies can be conducted to determine the optimal dosage and administration methods of N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea for crop protection and growth.
合成法
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 4-methylbenzyl chloride with potassium cyanate to form N-(4-methylbenzyl)carbamoyl cyanide. This intermediate is then reacted with 1-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid to form N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea. The final product is then purified through crystallization to obtain pure N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-10(2)20-12(4)17-14(19-20)18-15(21)16-9-13-7-5-11(3)6-8-13/h5-8,10H,9H2,1-4H3,(H2,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGNGHRFVBSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=NN(C(=N2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B5904405.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5904413.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B5904414.png)
![2-fluoro-N-{3-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904417.png)
![3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide](/img/structure/B5904421.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5904429.png)
![N-cycloheptyl-N'-{2-[(3-methylpyridin-2-yl)amino]ethyl}succinamide](/img/structure/B5904431.png)

![N-cyclopropyl-1-(2-furylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B5904442.png)
![N-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B5904448.png)
![N-[1-(hydroxymethyl)pentyl]-3-(propionylamino)benzamide](/img/structure/B5904449.png)

![3-(4-fluorophenoxy)-N-[(2-methoxypyrimidin-5-yl)methyl]-N-methylpropan-1-amine](/img/structure/B5904460.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5904472.png)